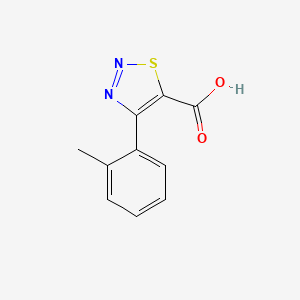
2-(2,3-ジヒドロ-1H-イソインドール-2-イル)アニリン
説明
2-(2,3-dihydro-1H-isoindol-2-yl)aniline is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-dihydro-1H-isoindol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dihydro-1H-isoindol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ここでは、「2-(2,3-ジヒドロ-1H-イソインドール-2-イル)アニリン」の科学研究における応用について、6つのユニークな応用に焦点を当てて包括的な分析を行います。各セクションでは、この化合物がさまざまな研究分野でどのように使用できるかについて詳細な情報が提供されます。
抗腫瘍剤
オキシンドールから誘導された化合物(「2-(2,3-ジヒドロ-1H-イソインドール-2-イル)アニリン」の構造を含む)は、抗腫瘍特性について広く研究されています。 これらの化合物は、腫瘍の増殖と増殖を阻害する能力があるため、化学療法剤としての可能性があるとされています .
COX-2阻害
この化合物は、COX-2阻害活性について評価されており、これは抗炎症薬の開発において重要です。 COX-2阻害剤は、関節炎やその他の炎症性疾患などの治療に不可欠です .
脳卒中治療
「2-(2,3-ジヒドロ-1H-イソインドール-2-イル)アニリン」に関連する新規化合物群は、急性虚血性脳卒中の治療のための候補薬として提案されています。 これらの化合物は、虚血性脳卒中の一次予防と二次予防の両方で治療上の利点をもたらす可能性があります .
アミンの合成
この化合物は、新しいアミンの合成に使用されており、これらは医薬品やその他の化学合成における貴重な中間体です。 このプロセスには、フタルイミドとアセチル基の脱保護が含まれ、新しいアミン構造が生成されます .
相間移動触媒
「2-(2,3-ジヒドロ-1H-イソインドール-2-イル)アニリン」誘導体は、相間移動触媒系を使用して合成されています。 この方法は、有機化学においてさまざまな置換アミノ化合物を生成するために重要です .
抗結核活性
インドール誘導体(問題の化合物の構造を含む)は、結核菌および牛型結核菌に対する抗結核活性について調査されています。 これらの研究は、結核の新しい治療法を開発する上で重要です .
作用機序
Target of Action
Isoindoline derivatives have been reported to display high binding affinity towards certain receptors
Mode of Action
It’s known that isoindoline derivatives can interact with their targets, leading to various biochemical changes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Isoindoline derivatives are known to influence various biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Isoindoline derivatives have been reported to exhibit various biological activities , suggesting that this compound may have similar effects
生化学分析
Biochemical Properties
2-(2,3-dihydro-1H-isoindol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with melatonin receptors, particularly the MT2 subtype, exhibiting high binding affinity and selectivity . This interaction suggests that 2-(2,3-dihydro-1H-isoindol-2-yl)aniline may act as an antagonist, potentially modulating melatonin-related pathways.
Cellular Effects
The effects of 2-(2,3-dihydro-1H-isoindol-2-yl)aniline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with melatonin receptors can affect circadian rhythms and other melatonin-mediated processes . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 2-(2,3-dihydro-1H-isoindol-2-yl)aniline exerts its effects through specific binding interactions with biomolecules. Its high affinity for the MT2 melatonin receptor suggests a mechanism of action involving receptor antagonism . This binding interaction can inhibit the normal signaling pathways mediated by melatonin, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,3-dihydro-1H-isoindol-2-yl)aniline can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 2-(2,3-dihydro-1H-isoindol-2-yl)aniline has been observed to cause sustained changes in cellular function, indicating potential long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(2,3-dihydro-1H-isoindol-2-yl)aniline in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of melatonin-related pathways . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(2,3-dihydro-1H-isoindol-2-yl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and the levels of various metabolites, potentially affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-(2,3-dihydro-1H-isoindol-2-yl)aniline is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity and function.
Subcellular Localization
The subcellular localization of 2-(2,3-dihydro-1H-isoindol-2-yl)aniline is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
特性
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUNPHGQAXHNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466559.png)
![N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466560.png)
![1-[(2-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466561.png)

![3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466564.png)
![1-{[Cyclohexyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466569.png)
![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)
![1-[(Ethylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466571.png)
![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466576.png)
![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466577.png)
![4-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}phenol](/img/structure/B1466578.png)
![1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466579.png)
![1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466580.png)
